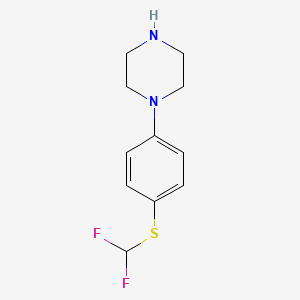![molecular formula C6H3Cl2N3 B13556840 4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13556840.png)
4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine is a fused heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives. For instance, the reaction of 2-cyanopyrrole with hydrazine hydrate under reflux conditions can yield the desired triazine compound . Another approach involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .
Industrial Production Methods: Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. One such method includes the use of transition metal-mediated synthesis, which allows for efficient and selective formation of the triazine ring . Additionally, multistep synthesis protocols have been optimized to produce this compound on a large scale .
Análisis De Reacciones Químicas
Types of Reactions: 4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including substitution, oxidation, and reduction. Substitution reactions are particularly common, where the chlorine atoms can be replaced by other functional groups .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include nucleophiles such as amines and thiols. These reactions typically occur under mild conditions, often in the presence of a base such as triethylamine .
Major Products Formed: The major products formed from these reactions depend on the nature of the substituents introduced. For example, the reaction with amines can yield amino-substituted triazine derivatives, which have shown potential as kinase inhibitors .
Aplicaciones Científicas De Investigación
4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine has been extensively studied for its applications in various scientific fields. In medicinal chemistry, it serves as a scaffold for the development of kinase inhibitors, which are used in cancer therapy . Additionally, this compound has been explored for its antiviral properties, particularly in the context of nucleoside analogs . In the field of biology, it has been used to study enzyme inhibition and signal transduction pathways .
Mecanismo De Acción
The mechanism of action of 4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby disrupting key signaling pathways involved in cell proliferation and survival . This mechanism is particularly relevant in the context of cancer therapy, where kinase inhibitors are used to target dysregulated signaling pathways in tumor cells .
Comparación Con Compuestos Similares
4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds, such as 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine and 4-aminopyrrolo[2,1-f][1,2,4]triazine . While these compounds share a similar core structure, their biological activities and applications can vary significantly. For instance, 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine has been studied for its antiviral properties, whereas 4-aminopyrrolo[2,1-f][1,2,4]triazine has shown potential as an anticancer agent . The unique substitution pattern of this compound contributes to its distinct biological activity and therapeutic potential .
Propiedades
Fórmula molecular |
C6H3Cl2N3 |
|---|---|
Peso molecular |
188.01 g/mol |
Nombre IUPAC |
4,7-dichloropyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C6H3Cl2N3/c7-5-2-1-4-6(8)9-3-10-11(4)5/h1-3H |
Clave InChI |
AGDHHUKDLBZAGC-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NC=NN2C(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


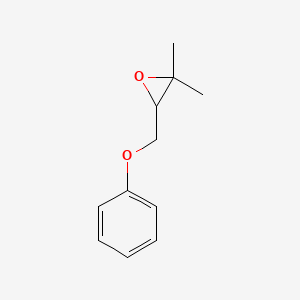
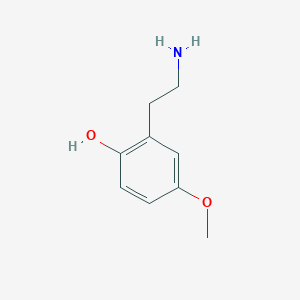
![4-Bromothieno[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13556768.png)

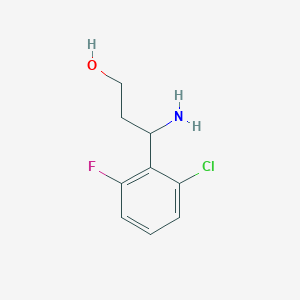
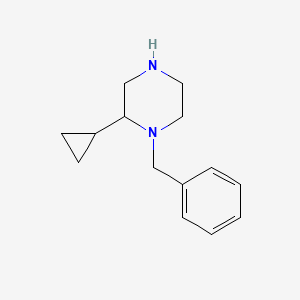
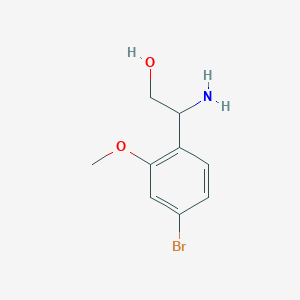
![2-[2-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13556837.png)
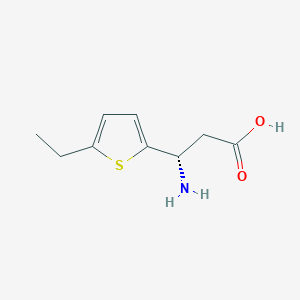
![Tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13556786.png)
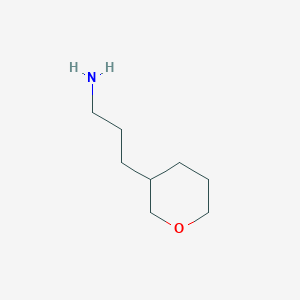
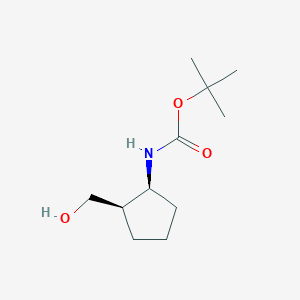
![(5Z)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[3-ethoxy-4-(3-methylbutoxy)benzylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13556795.png)
